

A Researcher's Guide to Butylcyclohexanone Isomers: A Comparative Analysis

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Compound of Interest

Compound Name: **2-Butylcyclohexanone**

Cat. No.: **B1265551**

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For researchers, scientists, and drug development professionals, the selection of appropriate chemical isomers is a critical decision that can significantly impact reaction outcomes, biological activity, and product performance. This guide provides a comprehensive cross-referencing of CAS numbers for various butylcyclohexanone isomers, alongside a comparison of their physical properties and available experimental data.

The butylcyclohexanones are a group of cyclic ketones that vary by the substitution pattern of the butyl group on the cyclohexanone ring. These structural differences, including the nature of the butyl isomer (n-butyl, sec-butyl, tert-butyl, or isobutyl) and its position (2-, 3-, or 4-), lead to distinct physicochemical properties and reactivity. Understanding these differences is paramount for their effective application in organic synthesis and medicinal chemistry.

Cross-Referencing CAS Numbers and Physicochemical Properties

The following table summarizes the CAS numbers and key physical properties for a range of butylcyclohexanone isomers. This data has been compiled from various chemical databases and literature sources to provide a quick reference for researchers.

Isomer	Position	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)
tert-Butyl	2-	1728-46-7[1]	C ₁₀ H ₁₈ O	154.25[1]	-	-	-
3-	936-99-2[2]	C ₁₀ H ₁₈ O	154.25[2]	-	-	-	-
4-	98-53-3[3][4][5][6]	C ₁₀ H ₁₈ O	154.25[3][4]	113-116 @ 20 mmHg	47-50[7]	0.893[5]	-
sec-Butyl	2-	14765-30-1[8]	C ₁₀ H ₁₈ O	154.25[9]	76-78 @ 8 mmHg[9]	-	0.912 @ 25°C[9]
3-	N/A	C ₁₀ H ₁₈ O	154.25	-	-	-	-
4-	N/A	C ₁₀ H ₁₈ O	154.25	-	-	-	-
n-Butyl	2-	1126-18-7[10]	C ₁₀ H ₁₈ O	154.25	-	-	-
3-	39178-69-3	C ₁₀ H ₁₈ O	154.25	-	-	-	-
4-	61203-82-5[11]	C ₁₀ H ₁₈ O	154.25	-	-	-	-
Isobutyl	2-	4668-64-8[12]	C ₁₀ H ₁₈ O	154.25	-	-	-
3-	N/A	C ₁₀ H ₁₈ O	154.25	-	-	-	-
4-	N/A	C ₁₀ H ₁₈ O	154.25	-	-	-	-

Note: "N/A" indicates that a specific CAS number or data point was not readily available in the searched literature.

Comparative Performance and Experimental Data

While comprehensive head-to-head performance data for all butylcyclohexanone isomers in a single application is limited, existing research provides insights into their differential behavior, particularly in the context of stereoselective reactions and metabolism.

The steric hindrance imparted by the butyl group plays a significant role in directing the stereochemical outcome of nucleophilic additions to the carbonyl group. For instance, the reduction of 4-tert-butylcyclohexanone is a classic example in stereochemistry, where the bulky tert-butyl group "locks" the cyclohexane ring into a chair conformation, leading to preferential attack of hydride reagents from the less hindered equatorial face to yield the thermodynamically favored trans-alcohol.^[12] The stereoselectivity can be influenced by the choice of reducing agent, with bulkier reagents showing different selectivity compared to smaller ones.^[12]

Metabolism studies on isomeric tert-butylcyclohexanones have also revealed differences in their biological processing. For example, in rabbit studies, (\pm) -2-tert-butylcyclohexanone and (\pm) -3-tert-butylcyclohexanone are reduced to their corresponding cis- and trans-alcohols, with the cis-isomer being the major metabolite for the 2-substituted ketone. In contrast, 4-tert-butylcyclohexanone primarily yields the trans-alcohol.^[13] These differences highlight how the position of the butyl group influences enzymatic reactions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative synthesis protocols for select butylcyclohexanone isomers.

Synthesis of 4-tert-Butylcyclohexanone

A common method for the synthesis of 4-tert-butylcyclohexanone involves the oxidation of 4-tert-butylcyclohexanol.^{[7][14]}

Materials:

- 4-tert-butylcyclohexanol
- N-Chlorosuccinimide (NCS)

- Toluene
- Dimethyl sulfoxide (DMSO)
- Triethylamine
- Diethyl ether
- Hydrochloric acid (1% aq.)
- Magnesium sulfate (anhydrous)

Procedure:

- Cool a solution of NCS in toluene to 0°C.
- Add DMSO and cool the mixture to -25°C.
- Add a solution of 4-tert-butylcyclohexanol in toluene dropwise over 5 minutes.
- Stir the reaction mixture for 2 hours at -25°C.
- Add a solution of triethylamine in toluene dropwise over 3 minutes.
- Remove the cooling bath and, after 5 minutes, add diethyl ether.
- Wash the organic phase with 1% aqueous hydrochloric acid and then with water.
- Dry the organic phase over anhydrous magnesium sulfate.
- Evaporate the solvents under reduced pressure to yield the crude product.
- The product can be further purified by distillation or recrystallization.[\[7\]](#)

Synthesis of 3-n-Butylcyclohexanone

The synthesis of 3-n-butylcyclohexanone can be achieved via a conjugate addition of an organocuprate reagent to cyclohexenone.[\[15\]](#)

Materials:

- Copper(I) bromide-dimethyl sulfide complex ($\text{CuBr}\cdot\text{SMe}_2$)
- n-Butyllithium (n-BuLi) in hexanes
- A chiral ligand (e.g., as described in the source literature)
- n-Butylmagnesium chloride (n-BuMgCl)
- Cyclohexenone
- Tetrahydrofuran (THF)
- Ammonium chloride (saturated aq.)

Procedure:

- Prepare a suspension of $\text{CuBr}\cdot\text{SMe}_2$ in THF at -78°C under an inert atmosphere.
- Add n-BuLi and allow the mixture to warm slightly before re-cooling to -78°C .
- Add the lithium salt of a chiral amine.
- Warm the mixture until a homogeneous solution is obtained, then cool back to -78°C .
- Simultaneously add solutions of n-BuMgCl and cyclohexenone in THF dropwise.
- Stir the reaction mixture for an additional 10 minutes at -78°C .
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Work up the reaction mixture to isolate the pure 3-butylcyclohexanone.[\[15\]](#)

Synthesis of 2-tert-Butylcyclohexanone

This isomer can be synthesized by the oxidation of 2-tert-butylcyclohexanol.[\[16\]](#)

Materials:

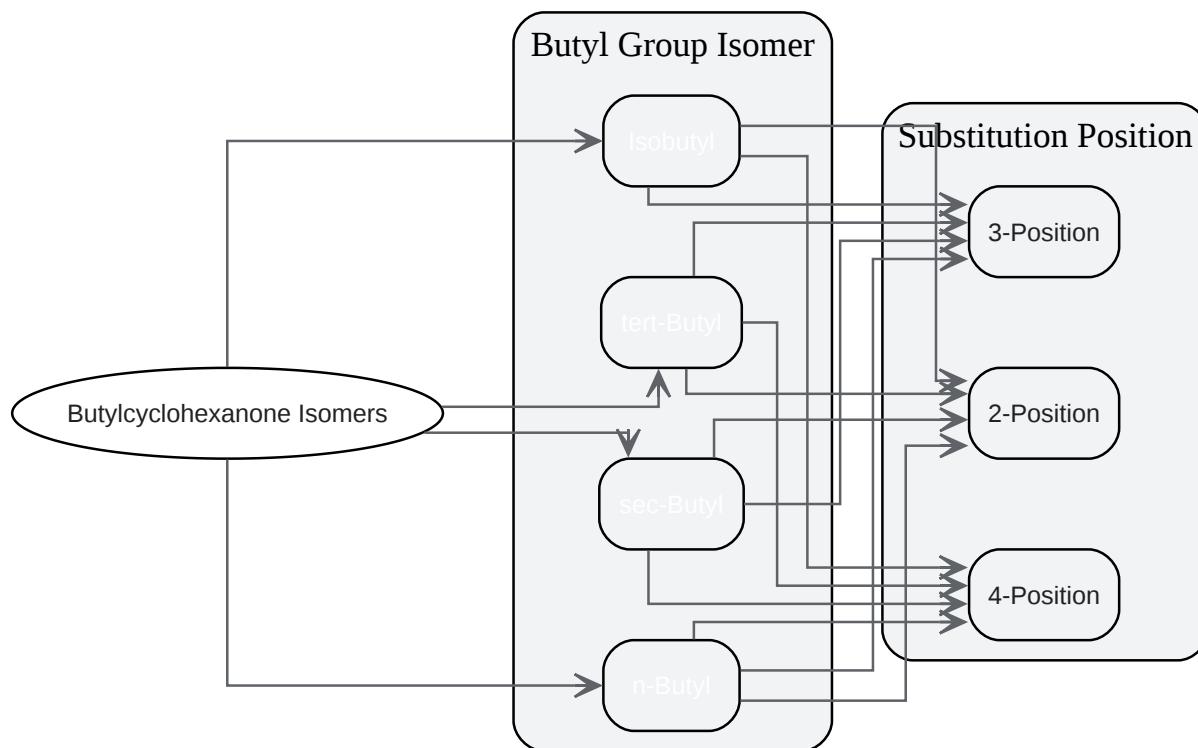
- 2-tert-butylcyclohexanol
- Sodium dichromate dihydrate
- Concentrated sulfuric acid
- Diethyl ether
- Sodium bicarbonate solution
- Magnesium sulfate (anhydrous)

Procedure:

- Cool a solution of 2-tert-butylcyclohexanol in diethyl ether to 10°C.
- Dropwise, add a solution of sodium dichromate dihydrate and concentrated sulfuric acid in water, maintaining the temperature below 25°C.
- Warm the mixture to room temperature and stir for two hours.
- Pour the reaction mixture onto ice-water and separate the ether layer.
- Extract the aqueous phase with diethyl ether.
- Combine the ether extracts and wash with water, sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate.
- Evaporate the ether to obtain the crude 2-tert-butylcyclohexanone.[\[16\]](#)

Visualizing Isomeric Relationships

The following diagram illustrates the classification of the different butylcyclohexanone isomers based on the butyl group and its substitution position on the cyclohexanone ring.



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Caption: Classification of Butylcyclohexanone Isomers.

This guide serves as a starting point for researchers working with butylcyclohexanone isomers. The provided data and protocols can aid in the selection and synthesis of the appropriate isomer for a given application. Further experimental work is needed to create a more comprehensive comparative performance profile of these versatile chemical building blocks.

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